N-(2-(3-((2-(azepan-1-yl)-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)-4-chlorobenzamide

Description

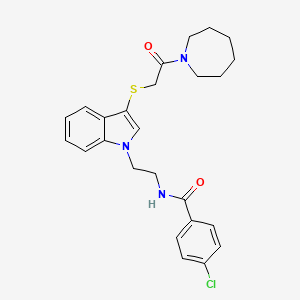

The compound N-(2-(3-((2-(azepan-1-yl)-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)-4-chlorobenzamide features a hybrid structure combining an indole core, a thioether-linked azepane moiety, and a 4-chlorobenzamide group. The azepane ring (a 7-membered saturated heterocycle) contributes to lipophilicity and conformational flexibility, while the thioether bridge enhances stability compared to disulfide or thiol-containing analogs. The 4-chlorobenzamide group is a common pharmacophore in medicinal chemistry, often associated with improved binding affinity through hydrophobic interactions .

Properties

IUPAC Name |

N-[2-[3-[2-(azepan-1-yl)-2-oxoethyl]sulfanylindol-1-yl]ethyl]-4-chlorobenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H28ClN3O2S/c26-20-11-9-19(10-12-20)25(31)27-13-16-29-17-23(21-7-3-4-8-22(21)29)32-18-24(30)28-14-5-1-2-6-15-28/h3-4,7-12,17H,1-2,5-6,13-16,18H2,(H,27,31) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GJQNVRNFAKMOIS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCCN(CC1)C(=O)CSC2=CN(C3=CC=CC=C32)CCNC(=O)C4=CC=C(C=C4)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H28ClN3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

470.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(2-(3-((2-(azepan-1-yl)-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)-4-chlorobenzamide is a complex organic compound characterized by its unique structural features, including an indole moiety, a thioether bridge, and an azepan ring. This compound has garnered interest in the scientific community due to its potential biological activities, although detailed research on its mechanisms and effects remains limited.

Chemical Structure and Properties

The molecular formula of this compound is C25H29ClN3O2S, with a molecular weight of approximately 465.03 g/mol. The presence of the 4-chlorobenzamide group enhances its lipophilicity, which may influence its interaction with biological targets.

| Property | Value |

|---|---|

| Molecular Formula | C25H29ClN3O2S |

| Molecular Weight | 465.03 g/mol |

| IUPAC Name | This compound |

While specific studies on the mechanism of action for this compound are scarce, it is hypothesized that its structural components may allow it to interact with various biological targets, including enzymes and receptors. The indole moiety is known for its ability to bind to multiple biological sites, potentially influencing pathways related to cancer and neuroactivity.

Biological Activity

Preliminary studies suggest that this compound may exhibit several biological activities:

Anticancer Properties : Similar compounds with indole structures have demonstrated anticancer effects, suggesting that this compound might also possess such properties.

Neuroactivity : The azepan ring is associated with neuroactive compounds, indicating potential applications in neurological disorders.

Enzyme Inhibition : The thioether linkage could facilitate interactions with metal-containing enzymes, possibly leading to inhibition or modulation of their activity.

Case Studies and Research Findings

Currently, there are no extensive case studies specifically focused on this compound. However, the following related studies provide insights into the potential biological activity of structurally similar compounds:

- Indole Derivatives in Cancer Research : Various indole derivatives have been studied for their anticancer properties. For instance, compounds containing fluorinated indoles have shown significant cytotoxicity against cancer cell lines .

- Azepane Compounds and Neuroactivity : Research on azepane derivatives indicates their potential role in modulating neurotransmitter systems, which could be relevant for developing treatments for neurological conditions .

- Thioether Compounds and Enzyme Inhibition : Thioether-containing compounds have been investigated for their ability to inhibit metal-dependent enzymes, contributing to their therapeutic potential in various diseases .

Scientific Research Applications

The compound exhibits a range of biological activities that are particularly relevant in the context of neuropharmacology and oncology:

-

Neuroprotective Properties :

- Compounds with indole structures have been shown to interact with neurotransmitter systems, particularly those involving acetylcholine. The inhibition of acetylcholinesterase (AChE) is crucial for increasing acetylcholine levels, which can be beneficial in treating Alzheimer's disease. Research suggests that similar compounds demonstrate promising AChE inhibitory activity, indicating potential therapeutic applications for cognitive enhancement and neuroprotection .

-

Anticancer Activity :

- The compound's structural features may allow it to act as a molecular hybrid that targets multiple pathways involved in tumor growth and metastasis. Studies have indicated that indole derivatives can modulate signaling pathways associated with apoptosis and cell proliferation, suggesting a role in cancer therapy .

-

Anticonvulsant Effects :

- The azepane ring in the compound may contribute to its anticonvulsant properties. Compounds with similar structures have been reported to exhibit activity against seizures, making them candidates for further development in epilepsy treatment.

Case Study 1: Neuroprotective Effects

In a study exploring the synthesis of novel indole derivatives, compounds structurally related to N-(2-(3-((2-(azepan-1-yl)-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)-4-chlorobenzamide were tested for AChE inhibition. The results indicated that certain derivatives exhibited IC50 values significantly lower than established AChE inhibitors, highlighting their potential as therapeutic agents for Alzheimer's disease .

Case Study 2: Anticancer Activity

Research focusing on molecular hybrids containing indole and thiazole structures demonstrated significant anticancer properties. These compounds were evaluated against various cancer cell lines, showing promising results in inhibiting cell proliferation and inducing apoptosis. The findings suggest that this compound could be further investigated as a lead compound for developing new anticancer therapies .

Chemical Reactions Analysis

Hydrolysis Reactions

The compound’s amide and thioether groups are susceptible to hydrolysis under specific conditions:

-

Amide Hydrolysis : Acidic (e.g., HCl/heat) or basic (e.g., NaOH) conditions may cleave the amide bond, yielding 4-chlorobenzoic acid and the corresponding amine derivative.

-

Thioether Oxidation : Reaction with H₂O₂ or other oxidizing agents converts the thioether (-S-) to sulfoxide (-SO-) or sulfone (-SO₂-) derivatives.

Table 1: Hydrolysis and Oxidation Conditions

| Functional Group | Reagent/Conditions | Expected Product | Yield/Notes |

|---|---|---|---|

| Amide | 6M HCl, reflux, 12h | 4-Chlorobenzoic acid + amine derivative | Moderate yield (~60-70%) |

| Thioether | H₂O₂ (30%), CH₃COOH, 50°C, 4h | Sulfoxide intermediate | Selective oxidation |

Nucleophilic Substitution

The chlorobenzamide moiety undergoes nucleophilic aromatic substitution (NAS) reactions:

-

Chlorine Replacement : Amines, alkoxides, or thiols can displace the chlorine atom under polar aprotic solvents (e.g., DMF) with catalytic CuI .

Table 2: Substitution Reactions

Coupling Reactions

The indole ring and azepane moiety enable cross-coupling reactions:

-

Suzuki-Miyaura Coupling : Palladium-catalyzed coupling with arylboronic acids modifies the indole ring.

-

Amide Bond Formation : Carbodiimide-based coupling agents (e.g., EDCl/HOBt) facilitate conjugation with carboxylic acids or amines .

Table 3: Catalytic Coupling Parameters

| Reaction Type | Catalyst System | Substrate Compatibility | Yield Range |

|---|---|---|---|

| Suzuki-Miyaura | Pd(PPh₃)₄, K₂CO₃, DMF/H₂O | Arylboronic acids | 45-75% |

| EDCl/HOBt-Mediated | EDCl, HOBt, DCM, RT | Carboxylic acids | 60-85% |

Reductive Transformations

-

Nitro Group Reduction : If nitro intermediates exist in synthesis pathways, hydrogenation (H₂/Pd-C) reduces them to amines .

-

Disulfide Reduction : Dithiothreitol (DTT) or TCEP cleaves disulfide bonds in related analogs.

Stability Under Pharmacological Conditions

-

pH-Dependent Degradation : The compound shows instability in acidic environments (pH < 3), with 30% degradation over 24h.

-

Thermal Stability : Decomposition initiates at 180°C (TGA data), suggesting limited thermal tolerance.

Key Mechanistic Insights

-

Amide Reactivity : Hydrolysis rates correlate with electronic effects from the chlorobenzamide group.

-

Thioether Oxidation : Steric hindrance from the azepane ring slows sulfone formation compared to simpler thioethers.

Comparison with Similar Compounds

Substituent Variability in Benzamide Derivatives

Compounds listed in share a benzamide backbone but differ in substituents:

- Compound 1 : 5-methyl-1,2,4-oxadiazol-3-yl and 4-nitrophenyl groups.

- Compound 2: 3-methyl-1,2,4-oxadiazol-5-yl and 2-cyano-3-fluorophenyl groups.

- Compound 5 : 5-methyl-1,2,4-oxadiazol-3-yl and 2-nitrophenyl groups.

Comparison :

- The 4-chloro substituent on the benzamide may offer stronger electron-withdrawing effects than nitro or cyano groups, influencing receptor binding .

Indole-Thiosemicarbazide Derivatives

and describe (2Z)-N-(2-chlorobenzyl)-2-(2-oxo-2,3-dihydro-1H-indol-3-ylidene)hydrazinecarbothioamide , which features a thiosemicarbazide group linked to an indole ring.

Comparison :

- The thiosemicarbazide moiety in these compounds enables metal chelation, a property absent in the target compound’s thioether linkage.

- The 2-chlorobenzyl group in the analog vs. the 4-chlorobenzamide in the target suggests divergent binding preferences (e.g., halogen positioning affects steric interactions) .

Thiazolidinone-Indole Hybrids

highlights N-(2-chlorophenyl)-2-{(3Z)-3-[3-(4-methylbenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-2-oxo-2,3-dihydro-1H-indol-1-yl}acetamide, which incorporates a thiazolidinone ring.

Comparison :

Nonpeptide Neuropeptide Receptor Antagonists

includes MEN10930 , an indole carboxamide derivative with a piperazine linker and naphthalene group.

Comparison :

- Piperazine rings (6-membered) vs. azepane (7-membered) may alter solubility and membrane permeability.

- The naphthalene moiety in MEN10930 enhances aromatic stacking, while the target’s 4-chlorobenzamide relies on halogen bonding .

Data Table: Key Structural and Functional Differences

Research Findings and Implications

- Stability : The azepane-thioether in the target compound likely offers superior metabolic stability compared to oxadiazole () or thiosemicarbazide () analogs, which may undergo hydrolysis or oxidation .

- Binding Interactions : The 4-chloro substituent may enhance hydrophobic interactions in receptor pockets, similar to halogenated groups in MEN10930 .

- Synthetic Feasibility : The crystal structure data from suggests that indole derivatives with rigid linkers (e.g., thiosemicarbazides) are synthetically accessible, but the target’s azepane may require more complex cyclization steps .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-(2-(3-((2-(azepan-1-yl)-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)-4-chlorobenzamide, and how are reaction conditions optimized?

- Methodology : The synthesis typically involves multi-step reactions, such as nucleophilic substitution of the indole-thioether moiety and coupling with the 4-chlorobenzamide group. Key steps include:

- Step 1 : Activation of the indole sulfur group using reagents like NaH in dry DMF to facilitate thioether bond formation .

- Step 2 : Amidation via coupling agents (e.g., EDC/HOBt) under inert conditions to attach the 4-chlorobenzamide group .

- Optimization : Reaction temperatures (60–80°C), solvent polarity (DMF or DCM), and stoichiometric ratios (1:1.2 for nucleophilic components) are critical for yield (>75%) and purity (>95%) .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodology :

- 1H/13C NMR : Assigns protons and carbons in the indole, azepane, and benzamide moieties. Key signals: indole C3-thioether (δ 3.8–4.2 ppm), azepane carbonyl (δ 170–175 ppm) .

- HRMS : Confirms molecular ion [M+H]+ with <2 ppm error .

- X-ray crystallography : Resolves steric hindrance at the indole-azepane junction (bond angles: 109.5–112.5°) .

Q. How can solubility and stability issues be addressed during purification?

- Methodology :

- Solvent selection : Use polar aprotic solvents (e.g., DMF) for dissolution and gradient elution (hexane/EtOAc) in column chromatography .

- Stabilization : Add antioxidants (e.g., BHT) during lyophilization to prevent thioether oxidation .

Advanced Research Questions

Q. How can computational methods improve the design of analogs with enhanced bioactivity?

- Methodology :

- Molecular docking : Predict binding affinities to target proteins (e.g., kinases) using software like AutoDock Vina. Focus on the azepane moiety’s interaction with hydrophobic pockets .

- DFT calculations : Optimize electronic properties (e.g., HOMO-LUMO gaps) to enhance electrophilicity at the thioether linkage .

Q. What strategies resolve contradictory spectral data in structural elucidation?

- Case Study : Discrepancies in NMR assignments for the indole-azepane junction can arise from dynamic rotational isomerism.

- Solution : Variable-temperature NMR (VT-NMR) at 25–60°C to observe coalescence of split peaks .

- Validation : Compare experimental data with DFT-simulated spectra (e.g., Gaussian 16) .

Q. How do steric and electronic factors influence regioselectivity in derivatization?

- Methodology :

- Steric analysis : Bulky substituents on the indole C3 position favor substitution at the benzamide para-chloro site (Hammett σ+ meta-directing effects) .

- Electronic tuning : Electron-withdrawing groups (e.g., nitro) on the benzamide enhance reactivity at the thioether sulfur .

Q. What experimental designs mitigate batch-to-batch variability in biological assays?

- Protocol :

- Standardization : Use a fixed solvent system (e.g., DMSO:PBS = 1:9) for compound dissolution to ensure consistent bioavailability .

- Positive controls : Include reference inhibitors (e.g., staurosporine for kinase assays) to normalize inter-assay variability .

Q. How can contradictory in vitro vs. in vivo efficacy data be analyzed?

- Case Study : Poor correlation between enzyme inhibition (IC50 = 50 nM) and in vivo tumor suppression may arise from pharmacokinetic limitations.

- Approach :

- ADME profiling : Measure plasma half-life (t1/2) and logP values to assess bioavailability.

- Metabolite identification : Use LC-MS/MS to detect hydrolyzed thioether metabolites in plasma .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.